molecular formula C12H11IN4O3 B2584495 ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate CAS No. 338401-04-0

ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate

Cat. No. B2584495
CAS RN: 338401-04-0
M. Wt: 386.149
InChI Key: KLMVAYUQPBBXCT-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate” is a chemical compound with the CAS Number: 338401-04-0 . It has a molecular weight of 386.15 and a molecular formula of C12H11IN4O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4O3S/c1-2-19-12(18)16-10(17)9(6-14)7-15-11-8(5-13)3-4-20-11/h3-4,7,15H,2H2,1H3, (H,16,17,18)/b9-7+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Crystal Structure Analysis

This compound has been used in the study of crystal structures. It has been synthesized and characterized by single-crystal X-ray diffraction . The structures assemble via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability of the crystal packing .

Inhibitor of Mitochondrial Pyruvate Transport

Derivatives of this compound are significant as they can act as inhibitors of mitochondrial pyruvate transport . Pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Novel Heterocyclic Compounds

The pyrimidine moiety of this compound, exhibiting a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry . This has led to the preparation of libraries of novel heterocyclic compounds with potential biological activities .

Pharmaceutical Intermediates

This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular change or refinement before it becomes an API .

Inhibitors/Agonists

It has been used in the development of inhibitors and agonists . Inhibitors and agonists are substances that interact with enzymes or receptors to alter their activity, which can be useful in the treatment of various diseases .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-[(5-iodopyridin-2-yl)amino]prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN4O3/c1-2-20-12(19)17-11(18)8(5-14)6-15-10-4-3-9(13)7-16-10/h3-4,6-7H,2H2,1H3,(H,15,16)(H,17,18,19)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMVAYUQPBBXCT-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=NC=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C/NC1=NC=C(C=C1)I)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate

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